

Commercial Availability and Technical Guide for 7-Bromo-5-methyl-1H-indazole

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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for **7-Bromo-5-methyl-1H-indazole**. It is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, particularly those interested in the synthesis of kinase inhibitors.

Commercial Availability and Suppliers

7-Bromo-5-methyl-1H-indazole is a commercially available research chemical. Several suppliers offer this compound in various purities and quantities. Below is a summary of some of the key suppliers and their offerings.

Supplier	Product Code/CAS Number	Purity	Available Quantities
Fluorochem	F857178	97%	100 mg, 250 mg, 1 g, 5 g, 25 g
ChemUniverse	P84916	97%	100 mg and bulk inquiries
Sinfoo Biotech	A036401	Not specified	Inquire for details
Ambeed	A269903	Not specified	1 g
Fisher Scientific	50-213-8067	Not specified	1 g

Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

Detailed experimental data for the physical properties of **7-Bromo-5-methyl-1H-indazole** is not consistently available across all suppliers. However, based on data for the compound and its isomers, the following provides an overview of its key physicochemical characteristics.

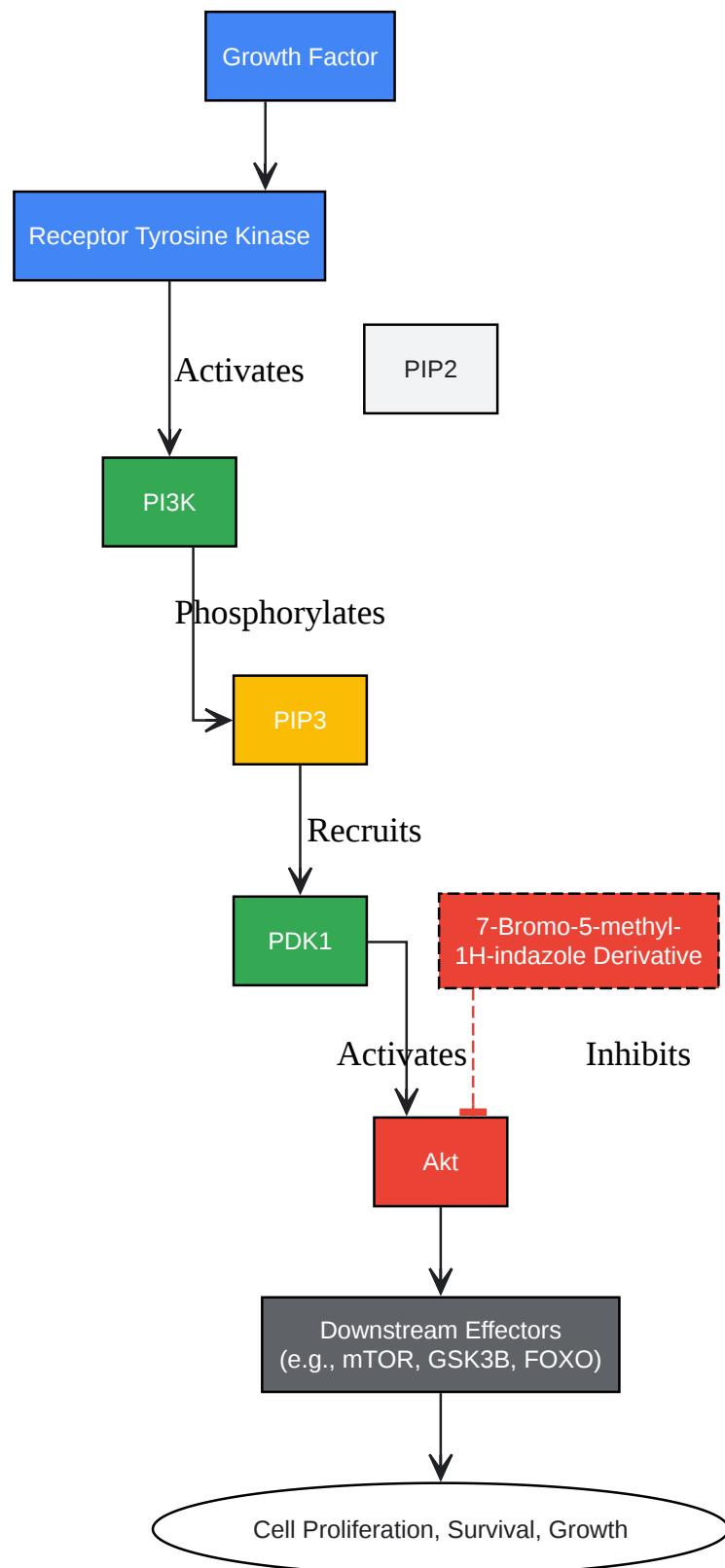
Property	Value	Source
CAS Number	885272-97-9	Multiple Suppliers
Molecular Formula	C ₈ H ₇ BrN ₂	Multiple Suppliers[1]
Molecular Weight	211.06 g/mol	Multiple Suppliers[1]
Purity	Typically ≥97%	Fluorochem, ChemUniverse
Melting Point	184-185 °C (for isomer 5-Bromo-7-methyl-1H-indazole)	ChemicalBook Safety Data Sheet[2]
Boiling Point	346.2 °C at 760 mmHg (for isomer 5-Bromo-7-methyl-1H-indazole)	ChemicalBook Safety Data Sheet[2]
Solubility	Information not readily available. Likely soluble in organic solvents like DMSO and methanol.	Inferred from typical lab use

Application in Kinase Inhibitor Synthesis

7-Bromo-5-methyl-1H-indazole and its structural isomers are valuable building blocks in the synthesis of potent and selective kinase inhibitors. The indazole scaffold serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site. Notably, derivatives of bromo-methyl-indazoles have been utilized in the development of inhibitors for key signaling proteins such as Akt and Polo-like kinase 4 (PLK4), which are critical targets in oncology and other therapeutic areas.[3][4]

Akt Signaling Pathway and Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. [3] Its aberrant activation is a hallmark of many cancers. The development of Akt inhibitors is, therefore, a significant focus in cancer drug discovery. Indazole-based compounds have shown promise as potent Akt inhibitors.[5]

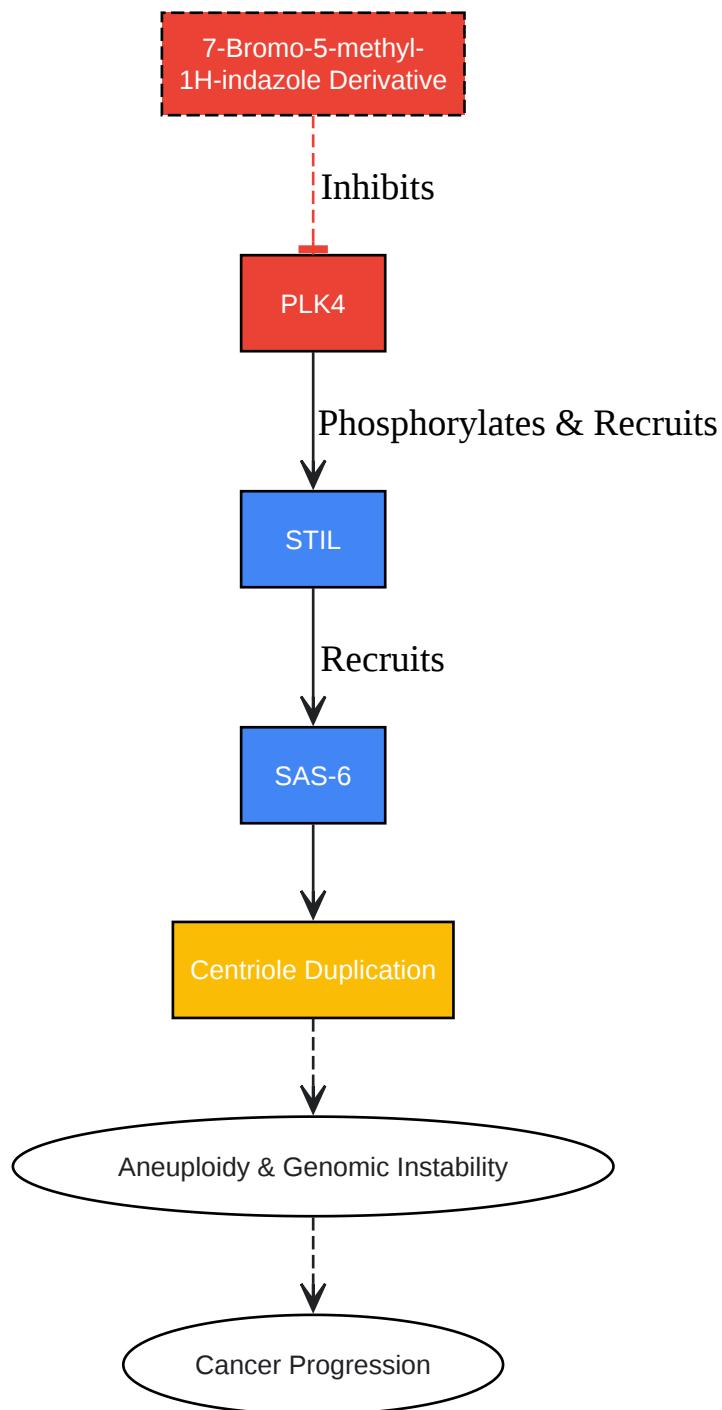


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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.

PLK4 Signaling Pathway and Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation can lead to aneuploidy and tumorigenesis.^[4] Consequently, PLK4 has emerged as a promising target for cancer therapy. Indazole-based compounds have been successfully developed as potent and selective PLK4 inhibitors.



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Caption: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a bromo-methyl-indazole and its application in a kinase inhibition assay. These protocols are based on published literature and may require optimization for specific experimental conditions.
[3][6]

Synthesis of 5-Bromo-7-methyl-1H-indazole (Isomer)

This protocol describes the synthesis of a structural isomer and can likely be adapted for **7-Bromo-5-methyl-1H-indazole**.

Materials:

- 2-Amino-3-methyl-5-bromotoluene
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- tert-Butyl thiol (tBuSH)
- Potassium tert-butoxide (tBuOK)
- Dimethyl sulfoxide (DMSO)
- Standard laboratory glassware and purification equipment

Procedure:

- **Diazotization:** Dissolve 2-Amino-3-methyl-5-bromotoluene in a suitable solvent mixture with hydrochloric acid and cool to -20°C . Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir for 30 minutes.

- Thiol Addition: To the cold diazonium salt solution, add tert-butyl thiol and stir at 0°C for 1 hour.
- Cyclization: In a separate flask, dissolve potassium tert-butoxide in DMSO. Add the reaction mixture from the previous step to the tBuOK solution at room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-Bromo-7-methyl-1H-indazole.



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Caption: General workflow for the synthesis of a bromo-methyl-indazole isomer.

In Vitro Akt Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a **7-Bromo-5-methyl-1H-indazole** derivative against Akt kinase.

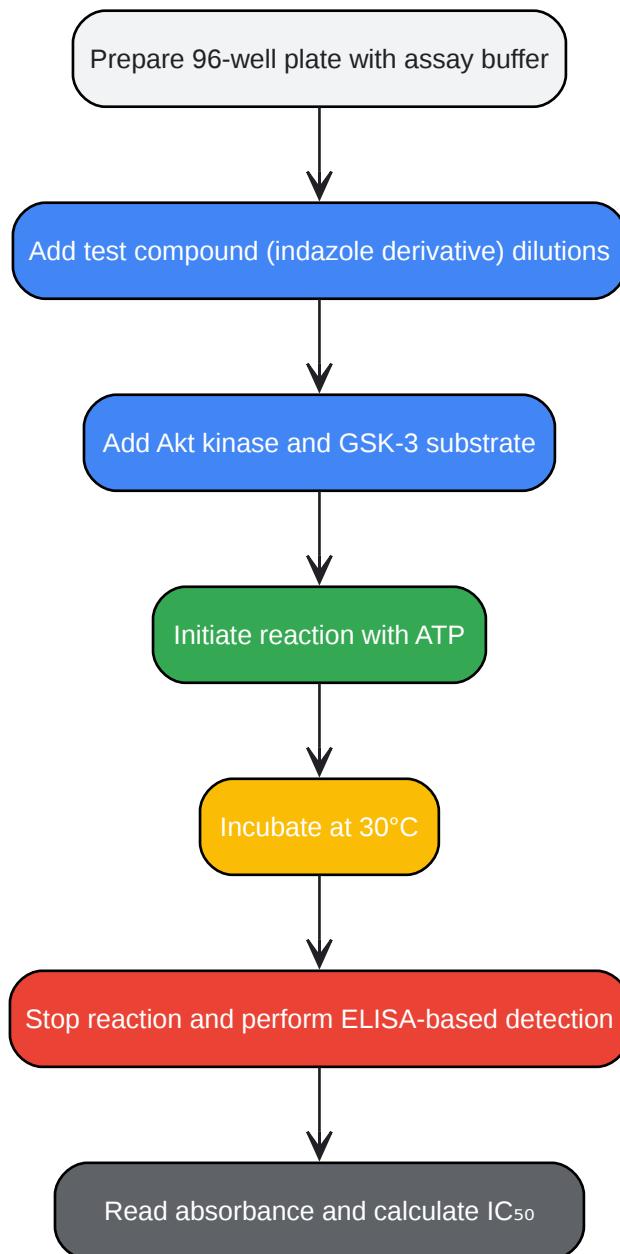
Materials:

- Purified active Akt kinase
- GSK-3 fusion protein (as substrate)
- ATP
- Kinase assay buffer
- Test compound (dissolved in DMSO)
- Phospho-GSK-3α/β (Ser21/9) antibody

- Secondary antibody conjugated to HRP
- TMB substrate
- 96-well microplates
- Plate reader

Procedure:

- **Plate Preparation:** Add the kinase assay buffer to the wells of a 96-well plate.
- **Compound Addition:** Add serial dilutions of the test compound (derived from **7-Bromo-5-methyl-1H-indazole**) to the wells. Include a DMSO-only control.
- **Kinase and Substrate Addition:** Add the purified Akt kinase and the GSK-3 substrate to the wells.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP to all wells.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- **Detection:** Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method with a specific antibody against the phosphorylated substrate.
- **Data Analysis:** Measure the absorbance at 450 nm and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.



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Caption: Experimental workflow for an in vitro Akt kinase inhibition assay.

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